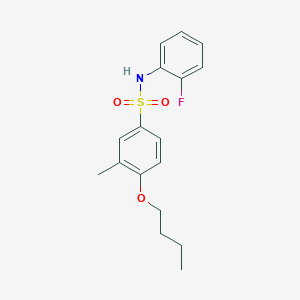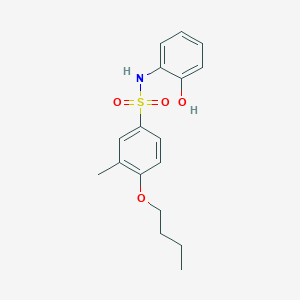
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of sulfonamides and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is not fully understood. However, studies have suggested that 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In inflammation research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. In neurological research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is its potential use as a therapeutic agent in treating various diseases. However, one limitation of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide. Additionally, future research can focus on modifying the chemical structure of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide to improve its pharmacological properties and reduce its limitations.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with 4-methoxy-1-naphthalenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been studied for its potential use in treating cancer, inflammation, and neurological disorders. In cancer research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-methoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-5-9-17(18-12)19-23(20,21)16-11-10-15(22-2)13-7-3-4-8-14(13)16/h3-11H,1-2H3,(H,18,19) |
Clé InChI |
NKPKZQWXQJYNKL-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canonique |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)





![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)





